2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride
CAS No.: 1351653-98-9
Cat. No.: VC3026583
Molecular Formula: C11H18ClN3O2S
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351653-98-9 |
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Molecular Formula | C11H18ClN3O2S |
Molecular Weight | 291.8 g/mol |
IUPAC Name | 2-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C11H17N3O2S.ClH/c12-11-9-3-1-2-4-10(9)13-14(11)8-5-6-17(15,16)7-8;/h8H,1-7,12H2;1H |
Standard InChI Key | YDYDSYAWPLPNFN-UHFFFAOYSA-N |
SMILES | C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3.Cl |
Canonical SMILES | C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3.Cl |
Introduction
Chemical Identity and Structure
2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride is a heterocyclic compound that combines a tetrahydroindazole core with a dioxidotetrahydrothienyl substituent. The compound is characterized by the following key identifiers and properties:
Identification Parameters
The compound can be identified through various chemical databases and reference systems as detailed in Table 1:
Table 1: Identification Parameters
Parameter | Value |
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CAS Number | 1351653-98-9 |
PubChem CID | 71778839 |
Molecular Formula | C₁₁H₁₈ClN₃O₂S |
Molecular Weight | 291.80 g/mol |
Parent Compound | CID 52992038 (3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide) |
Synonyms and Alternative Nomenclature
The compound is known by several synonymous names in scientific literature and chemical databases:
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2-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride
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3-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)tetrahydrothiophene 1,1-dioxide hydrochloride
Structural Features
The compound consists of two primary structural components:
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A 4,5,6,7-tetrahydro-2H-indazol-3-amine core - a saturated variation of the indazole scaffold with an amino group at position 3
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A 1,1-dioxidotetrahydrothienyl (tetrahydrothiophene 1,1-dioxide) substituent at position 2 of the indazole ring
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A hydrochloride salt form, which enhances water solubility compared to the free base
The chemical structure can be represented by the SMILES notation:
C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3.Cl
Physical and Chemical Properties
The physical and chemical properties of 2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride are important for understanding its behavior in various experimental and potential therapeutic contexts.
Physical Properties
While specific physical property data for this exact compound is limited in the provided sources, some general characteristics can be inferred from related compounds and structural features:
Table 2: Physical Properties
Property | Description/Value |
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Appearance | Likely a crystalline solid (based on similar salt forms) |
Solubility | Expected to be soluble in polar solvents including water, methanol, and DMSO (characteristic of hydrochloride salts) |
Stability | May be hygroscopic (common for hydrochloride salts) |
Chemical Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The amino group at position 3 of the indazole core can participate in various reactions:
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The 1,1-dioxidotetrahydrothienyl group contains a sulfonyl functionality that contributes:
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The hydrochloride salt form:
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Enhances water solubility
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Provides potential for conversion to free base under basic conditions
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Structural Relationship to Other Indazole Derivatives
2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride belongs to the broader family of indazole compounds, which have garnered significant attention in medicinal chemistry.
Comparison with Related Indazole Compounds
Table 3: Structural Comparison with Related Compounds
Common Structural Features in Bioactive Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, with several recurring structural features that contribute to biological activity:
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The amino group at position 3, which is common in several bioactive indazoles including those used in HIV treatment (e.g., Lenacapavir precursors)
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The saturated cyclohexyl fusion (tetrahydroindazole), which may influence:
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The 1,1-dioxidotetrahydrothienyl substituent, which shares structural similarities with components found in certain kinase inhibitors
Key Synthetic Considerations
Based on the synthesis of related indazole compounds, several considerations would be important for the synthesis of 2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride:
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The formation of the tetrahydroindazole core might involve:
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Introduction of the 1,1-dioxidotetrahydrothienyl group could involve:
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Final salt formation would typically involve:
Research Status and Future Perspectives
2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride represents an intriguing scaffold in medicinal chemistry research, particularly within the realm of indazole-based therapeutics.
Current Research Status
The compound appears in chemical databases and catalogues, suggesting its relevance in chemical research:
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It is catalogued in PubChem (CID 71778839) and assigned a unique CAS number (1351653-98-9)
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It has been available commercially, indicating interest in its properties or potential applications
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Its structural similarity to compounds being investigated as kinase inhibitors suggests potential pharmaceutical relevance
Future Research Directions
Several promising research avenues could be explored for this compound:
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Comprehensive evaluation of biological activities:
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Systematic screening against kinase panels
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Assessment of antiproliferative properties against cancer cell lines
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Evaluation of potential antiviral activities
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Structural modifications to optimize activity:
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Derivatization of the amino group at position 3
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Exploration of stereochemical effects at the tetrahydrothienyl connection point
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Introduction of additional functional groups on the tetrahydroindazole core
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Detailed mechanistic studies:
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Protein binding studies to elucidate molecular interactions
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Computational modeling to predict optimal binding conformations
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Structure-activity relationship analyses to guide further optimization
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